1-Vinylisoquinoline (CAS: 19026-44-9): A Technical Guide to Synthesis, Characterization, and Advanced Applications
1-Vinylisoquinoline (CAS: 19026-44-9): A Technical Guide to Synthesis, Characterization, and Advanced Applications
Executive Summary
The functionalization of the isoquinoline core is a cornerstone in the development of novel therapeutics and advanced materials. Among these derivatives, 1-vinylisoquinoline (CAS: 19026-44-9) stands out as a highly versatile synthetic building block[1]. The presence of the vinyl group at the C1 position—adjacent to the electron-withdrawing nitrogen atom—creates a unique electronic environment that facilitates a wide array of transformations, including cross-metathesis, cycloadditions, and oxidative cyclizations[2]. This whitepaper provides an in-depth technical analysis of 1-vinylisoquinoline, detailing its structural properties, mechanistic synthesis pathways, and self-validating experimental protocols designed for drug development professionals.
Chemical Identity & Structural Grounding
1-Vinylisoquinoline is a conjugated N-heterocycle characterized by the following fundamental parameters:
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Molecular Weight: 155.20 g/mol [1]
Structurally, the molecule consists of an isoquinoline bicyclic system with an ethenyl (vinyl) substituent at the 1-position. The proximity of the vinyl group to the basic nitrogen atom allows for unique coordination chemistry and renders the alkene highly susceptible to nucleophilic attack, radical polymerization, and transition-metal-catalyzed cross-coupling.
Mechanistic Synthesis Pathways
The synthesis of 1-vinylisoquinoline requires precise control over regioselectivity and functional group tolerance. Two primary pathways are utilized in modern synthetic laboratories:
Pathway A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) The most reliable and high-yielding method involves the Suzuki-Miyaura cross-coupling of 1-chloroisoquinoline with a vinylboronic acid derivative (e.g., potassium vinyltrifluoroborate or vinylboronic acid pinacol ester)[2]. This method is preferred over Stille couplings as it avoids highly toxic organotin byproducts.
Pathway B: NCS-Mediated Dehydrochlorination/Aromatization An alternative, metal-free approach developed by De Kimpe and co-workers involves the chlorination of 1-alkyl-3,4-dihydroisoquinolines using N-Chlorosuccinimide (NCS)[5]. This reaction yields 1-chloroalkyl intermediates, which undergo sequential dehydrochlorination, tautomerization, and aromatization to selectively form 1-vinylisoquinoline[5]. This pathway is highly valuable when transition-metal contamination must be strictly avoided in late-stage pharmaceutical synthesis.
Fig 1. Suzuki-Miyaura Cross-Coupling Synthesis Workflow for 1-Vinylisoquinoline.
Fig 2. Catalytic Cycle for Palladium-Catalyzed Synthesis of 1-Vinylisoquinoline.
Physicochemical Properties & Analytical Characterization
Accurate characterization is critical for validating the purity of 1-vinylisoquinoline before downstream applications. The following table summarizes the key analytical data used for structural confirmation.
| Property | Value | Analytical Method / Rationale |
| CAS Registry Number | 19026-44-9 | Standard chemical identifier[1] |
| Molecular Formula | C11H9N | Elemental Analysis / HRMS[4] |
| Molecular Weight | 155.20 g/mol | Mass Spectrometry (ESI-MS)[1] |
| HRMS (ESI) | m/z 156.0818 [M+H]+ | High-Resolution Mass Spectrometry[4] |
| 1H NMR (400 MHz, CDCl3) | δ 8.53 (d), 8.25 (d), 7.81 (d), 7.57 (dd), 6.53 (d), 5.72 (d) | Confirms vinyl protons (dd, d, d pattern) and isoquinoline core[4] |
| 13C NMR (100 MHz, CDCl3) | δ 154.8, 142.3, 136.6, 132.2, 129.9, 127.2, 126.4, 124.6, 121.7, 120.3 | Confirms the 11 distinct carbon environments[4] |
Experimental Protocols: Synthesis and Isolation
To ensure reproducibility and trustworthiness, the following protocol for the Suzuki-Miyaura synthesis of 1-vinylisoquinoline is designed as a self-validating system. Every step includes a specific rationale and a validation checkpoint.
Materials: 1-Chloroisoquinoline (1.0 equiv), Potassium vinyltrifluoroborate (1.5 equiv), Pd(dppf)Cl2·CH2Cl2 (10 mol%), Triethylamine (Et3N) or K2CO3 (2.0 equiv), 2-Propanol/THF (3:1)[2].
Step-by-Step Methodology:
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Reaction Setup: In a flame-dried Schlenk flask or microwave vial, dissolve 1-chloroisoquinoline and potassium vinyltrifluoroborate in the degassed 2-Propanol/THF solvent mixture.
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Causality: Degassing is critical to prevent the oxidation of the Pd(0) active catalyst to inactive Pd(II) species.
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Catalytic Activation: Add the base (Et3N or K2CO3) followed by the Pd(dppf)Cl2·CH2Cl2 catalyst.
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Causality: The base is required to activate the organoboron reagent by forming a highly nucleophilic boronate complex, which accelerates the transmetalation step. Pd(dppf)Cl2 is specifically chosen over standard Pd(PPh3)4 due to its bidentate ligand framework, which prevents catalyst deactivation when coupling electron-deficient heterocycles[2].
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Heating & Monitoring: Seal the vial and heat the mixture at 80 °C (conventional heating or microwave irradiation) for 6 hours[2].
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Self-Validation Checkpoint 1: Monitor the reaction via TLC (Hexane/EtOAc 4:1). The starting material (1-chloroisoquinoline) will consume completely, and a new, highly UV-active spot (product) will appear at a higher Rf value due to increased lipophilicity.
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Workup: Cool to room temperature, quench with distilled water, and extract three times with dichloromethane (CH2Cl2). Dry the combined organic layers over anhydrous Na2SO4 and concentrate in vacuo[2].
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Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexane/EtOAc.
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Final Validation:
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Self-Validation Checkpoint 2: Analyze the purified product via 1H NMR. The success of the reaction is definitively confirmed by the presence of the internal vinyl proton appearing as a distinct doublet of doublets (dd) at δ 7.57 ppm (J = 16.9, 10.8 Hz), and the terminal vinyl protons at δ 6.53 ppm and δ 5.72 ppm[4].
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Downstream Applications in Drug Development & Materials Science
Pharmaceutical Synthesis: 1-Vinylisoquinoline and its substituted derivatives (e.g., 7-(Benzyloxy)-6-methoxy-1-vinylisoquinoline) are pivotal intermediates in the total synthesis of complex natural products. For example, they are utilized in the synthesis of aaptamine analogs—marine alkaloids known for their potent anti-cancer and anti-microbial properties. The vinyl group serves as a reactive handle for oxidative cyclization at the ortho-position of phenols, enabling the construction of the rigid polycyclic core of aaptamines[2].
Materials Science: Beyond small-molecule therapeutics, the conjugated diene system of 1-vinylisoquinoline makes it an excellent monomer for radical or anionic polymerization. The resulting polyvinylisoquinolines exhibit unique optoelectronic properties and are investigated as metal-chelating polymers for advanced catalytic supports and organic light-emitting diodes (OLEDs).
References
1.[5] e-EROS Encyclopedia of Reagents for Organic Synthesis - ResearchGate URL: 2.[1] Building Blocks | CymitQuimica: 1-Vinylisoquinoline - CymitQuimica URL: 3.[3] 1437-15-6 | 1,2-Di(pyridin-2-yl)ethene - BLDpharm URL: 4.[4] A facile catalyst-free synthesis of 2-vinylquinolines via direct deamination reaction occurring during Mannich synthesis - Royal Society of Chemistry URL: 5.[2] Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine - MDPI URL:
